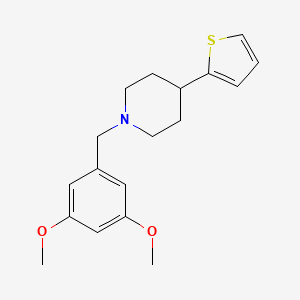

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine

Description

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine is a piperidine-derived compound featuring a 3,5-dimethoxybenzyl group at the N1 position and a thiophen-2-yl substituent at the C4 position. This structure combines aromatic electron-rich moieties (dimethoxybenzyl and thiophene) with a piperidine scaffold, which is commonly associated with biological activity in neurological and antimicrobial contexts.

Properties

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-20-16-10-14(11-17(12-16)21-2)13-19-7-5-15(6-8-19)18-4-3-9-22-18/h3-4,9-12,15H,5-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNQAWFPZWUQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCC(CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 3,5-dimethoxybenzyl chloride, followed by the introduction of the thiophen-2-yl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the thiophene ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Hydrogenated thiophene derivatives

Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting neurological disorders and inflammatory diseases.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to modulate various signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The thiophen-2-yl group in the target compound introduces a sulfur-containing heterocycle, which may enhance lipophilicity and π-π stacking interactions compared to simpler analogs like 3-(3,5-dimethoxybenzyl)piperidine .

- The absence of a 1,2,4-oxadiazole ring (as in 14c) simplifies the synthesis but may reduce binding affinity to enzymatic targets like Plasmodium falciparum inhibitors .

Pharmacological and Physicochemical Properties

CNS Activity

- Patent Derivatives () : Piperidine derivatives with heterocyclic alkoxy groups (e.g., 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidines) are reported as histamine H3 antagonists for Alzheimer’s disease. The 3,5-dimethoxybenzyl group in the target compound may similarly enhance blood-brain barrier penetration .

Antimicrobial Potential

- Compound 14c () : Exhibits antiplasmodial activity (IC50 < 100 nM) due to its 1,2,4-oxadiazole-benzo[b]thiophen scaffold. The target compound lacks this motif, likely reducing its efficacy against Plasmodium species .

Solubility and Stability

Biological Activity

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a 3,5-dimethoxybenzyl group and a thiophen-2-yl group, making it an interesting candidate for various pharmacological applications. This article explores its biological activity, including antimicrobial, anticancer, and neurological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 321.45 g/mol. The structure is characterized by the following key features:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- 3,5-Dimethoxybenzyl Group : Provides electronic properties that may influence biological interactions.

- Thiophen-2-yl Group : Imparts unique reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : The compound has been evaluated for its effects on cancer cell lines. In vitro studies indicate that it may induce apoptosis in certain cancer types, particularly breast cancer cells.

- Neurological Effects : There is ongoing research into the compound's effects on neurological disorders. Its structural features suggest potential interactions with neurotransmitter systems.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of various derivatives of piperidine compounds found that this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate to strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Anticancer Activity

In vitro assays on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that the compound induced significant cytotoxicity. The IC50 values were determined to be around 25 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells. Flow cytometry analysis indicated that the mechanism of action involved apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 20 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It might act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and activity.

Case Studies

- Case Study on Anticancer Activity : A research team investigated the effects of the compound on tumor growth in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 40% compared to control groups after administration over four weeks.

- Case Study on Neurological Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.